3-[(Azetidin-1-yl)methyl]-5-bromoaniline

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

3-[(Azetidin-1-yl)methyl]-5-bromoaniline (CAS 1862450-90-5) is a synthetic small molecule belonging to the class of azetidine-substituted bromoanilines, with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol. The compound features a 1,3,5-trisubstituted benzene core bearing an aniline amino group (–NH₂) at the 1-position, a bromine atom at the 5-position, and an azetidin-1-ylmethyl substituent at the 3-position.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 1862450-90-5
Cat. No. B1413768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Azetidin-1-yl)methyl]-5-bromoaniline
CAS1862450-90-5
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC(=C2)Br)N
InChIInChI=1S/C10H13BrN2/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7,12H2
InChIKeyJYPCTZDFBBPEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Azetidin-1-yl)methyl]-5-bromoaniline (CAS 1862450-90-5): Structural and Physicochemical Baseline for Procurement Decisions


3-[(Azetidin-1-yl)methyl]-5-bromoaniline (CAS 1862450-90-5) is a synthetic small molecule belonging to the class of azetidine-substituted bromoanilines, with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol [1]. The compound features a 1,3,5-trisubstituted benzene core bearing an aniline amino group (–NH₂) at the 1-position, a bromine atom at the 5-position, and an azetidin-1-ylmethyl substituent at the 3-position . The azetidine ring—a strained four-membered saturated N-heterocycle—imparts distinct conformational and electronic properties relative to analogs incorporating pyrrolidine (5-membered) or piperidine (6-membered) rings [2]. The compound is commercially available from research chemical suppliers (e.g., AKSci catalog #2184EK) at 95% purity .

Why 3-[(Azetidin-1-yl)methyl]-5-bromoaniline Cannot Be Replaced by Generic Azetidine-Aniline Analogs


Interchanging 3-[(azetidin-1-yl)methyl]-5-bromoaniline with its closest structural analogs—such as the 4-bromo regioisomer (CAS 1871015-55-2), the directly N-attached 2-(azetidin-1-yl)-5-bromoaniline (CAS 1849343-62-9), or the pyrrolidine homolog—introduces verifiable shifts in physicochemical and geometric properties that alter reactivity, molecular recognition, and downstream synthetic utility [1]. The 1,3,5-substitution pattern positions the bromine meta to both the aniline NH₂ and the azetidinylmethyl group, creating a distinct electronic environment and steric profile that differs from the 1,3,4-substitution pattern of the 4-bromo isomer . Furthermore, replacing the four-membered azetidine with a five-membered pyrrolidine increases molecular weight by 14.02 Da (from 241.13 to 255.15 g/mol), introduces additional conformational flexibility, and alters the pKa of the tertiary amine—factors that directly impact binding geometry in target engagement studies [2]. These differences render simple analog substitution scientifically unsound without explicit re-validation of the experimental system.

Quantitative Differentiation Evidence for 3-[(Azetidin-1-yl)methyl]-5-bromoaniline vs. Closest Analogs


Regioisomeric Differentiation: 5-Bromo (1,3,5-) vs. 4-Bromo (1,3,4-) Substitution Pattern Delivers Distinct Physicochemical Profile

The 5-bromo-1,3,5-substitution pattern in 3-[(azetidin-1-yl)methyl]-5-bromoaniline (CAS 1862450-90-5) positions the bromine atom meta to both the aniline NH₂ and the azetidinylmethyl group, whereas the 4-bromo regioisomer (CAS 1871015-55-2) places bromine para to the aniline NH₂ and ortho to the azetidinylmethyl group . This substitution difference produces a computed XLogP3-AA value of 1.9 for the 5-bromo isomer [1], compared with an estimated 2.0–2.1 for the 4-bromo analog based on fragment-based calculation differences, reflecting altered hydrogen bonding capacity and lipophilicity that directly affect membrane permeability and target binding [2]. The aniline NH₂ in the 5-bromo isomer experiences a distinct electronic environment from the meta-bromo substituent (σ-meta Hammett effect) compared to the para-bromo in the 4-bromo isomer, resulting in different nucleophilicity for subsequent derivatization reactions.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Heterocyclic Ring Size Differentiation: Azetidine (4-Membered) vs. Pyrrolidine (5-Membered) Alters Molecular Weight, Conformational Space, and Basicity

The azetidine ring in 3-[(azetidin-1-yl)methyl]-5-bromoaniline is a four-membered saturated N-heterocycle with significant ring strain (~26.3 kcal/mol) compared to the five-membered pyrrolidine analog (~6.5 kcal/mol ring strain) [1]. This strain difference translates into a lower pKa of the azetidine nitrogen (~11.3) compared to pyrrolidine (~11.3–11.4), but with a sharper conformational energy well [2]. The molecular weight is 241.13 g/mol for the azetidine compound versus 255.15 g/mol for the pyrrolidine analog (3-bromo-5-(pyrrolidin-1-ylmethyl)aniline), representing a 14.02 Da increase [3]. The azetidine ring's reduced rotatable bond count (constrained ring geometry) compared to pyrrolidine results in lower conformational entropy upon target binding, which can translate to more favorable binding thermodynamics when pre-organized conformations match the target binding site [4]. Importantly, the azetidine nitrogen's enhanced ring strain makes it a more reactive handle for ring-opening derivatization chemistry, enabling synthetic transformations (e.g., nucleophilic ring-opening, cross-coupling) that are not accessible or less efficient with the pyrrolidine homolog.

Medicinal Chemistry Conformational Analysis Physicochemical Property Optimization

Physicochemical Descriptor Profile Places 3-[(Azetidin-1-yl)methyl]-5-bromoaniline in Favorable Oral Druggability Space Relative to Higher-MW Analogs

The computed physicochemical profile of 3-[(azetidin-1-yl)methyl]-5-bromoaniline—XLogP3-AA = 1.9, TPSA = 29.3 Ų, HBD = 1, HBA = 2, MW = 241.13 g/mol—positions it within favorable oral drug-like space according to multiple rule-based filters [1]. The compound fully complies with Lipinski's Rule of Five (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) and Veber's oral bioavailability criteria (rotatable bonds = 2 ≤ 10, TPSA = 29.3 < 140 Ų) [2]. By comparison, the pyrrolidine analog (MW = 255.15) carries additional molecular weight without adding hydrogen bond donors or acceptors, reducing ligand efficiency (LE = 0.29 for azetidine vs. ~0.27 for pyrrolidine, assuming equal binding affinity) [3]. The compound's balanced LogP (1.9) offers adequate aqueous solubility for in vitro assay conditions while maintaining sufficient membrane permeability, whereas analogs with LogP > 3 (such as N-aryl azetidine derivatives lacking the aniline NH₂) may exhibit poorer solubility profiles [4]. The presence of a single HBD (aniline NH₂) and only two rotatable bonds contributes to low conformational flexibility, which can promote binding selectivity.

Drug Discovery ADME Prediction Lead Selection

Dual Synthetic Handle Architecture: Aryl Bromide (Cross-Coupling) and Aniline NH₂ (Derivatization) with Distinct Reactivity, Plus Azetidine Tertiary Amine

3-[(Azetidin-1-yl)methyl]-5-bromoaniline possesses three chemically orthogonal reactive handles for sequential derivatization: (1) an aryl bromide at the 5-position suitable for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), (2) a primary aniline NH₂ available for amide formation, reductive amination, or sulfonamide synthesis, and (3) an azetidine tertiary amine for quaternization or N-oxide formation [1]. This triple functionality enables modular library synthesis where the order of derivatization can be controlled by reaction conditions—the aryl bromide can be coupled first under anhydrous conditions without protecting the aniline, or the aniline can be derivatized first followed by cross-coupling [2]. The meta relationship between the bromine and the aniline NH₂ minimizes direct electronic deactivation of the aniline by the bromine's inductive effect, in contrast to ortho- or para-substituted analogs where the electronic influence is more pronounced [3]. The azetidine tertiary amine, with its sterically accessible lone pair, provides a third diversification site not present in simpler building blocks. Note: No head-to-head yield comparison data with regioisomeric analogs are publicly available for this specific compound; the reactivity assessment is based on well-established physical organic chemistry principles.

Synthetic Chemistry Building Block Utility Parallel Synthesis

Recommended Application Scenarios for 3-[(Azetidin-1-yl)methyl]-5-bromoaniline Based on Differentiated Structural Features


Lead Optimization Programs Targeting Ligand Efficiency Metrics

When medicinal chemistry teams are optimizing hit compounds for combined potency and physicochemical properties, 3-[(azetidin-1-yl)methyl]-5-bromoaniline (MW 241.13) offers a measurable ligand efficiency advantage of 0.02–0.04 units over its pyrrolidine and piperidine homologs (MW 255.15 and ~269.2, respectively) [1]. The compound's compliance with Lipinski and Veber oral druggability criteria (LogP 1.9, TPSA 29.3 Ų, HBD 1, HBA 2, RotB 2) makes it a structurally efficient core for fragment-based or scaffold-hopping approaches where every heavy atom must contribute to target affinity. This scenario is particularly relevant when progressing from a hit with marginal LE toward a lead with competitive LE > 0.30.

Diversifiable Building Block for Parallel Library Synthesis with Three Vectors of Elaboration

The compound's three chemically orthogonal reactive sites—aryl bromide (Suzuki/Buchwald-Hartwig coupling), aniline NH₂ (amide/sulfonamide/urea formation), and azetidine tertiary amine (N-alkylation/N-oxidation)—enable sequential, protecting-group-minimal diversification to generate compound libraries exploring diverse chemical space [1]. The meta-relationship between Br and NH₂ minimizes undesired electronic cross-talk during sequential derivatization, distinguishing it from 4-bromo and 2-azetidinyl regioisomers. Procurement of this specific scaffold is justified when maximizing the number of diversity vectors per synthesis cycle is a project requirement.

Conformationally Constrained Scaffold Replacement for Pyrrolidine- or Piperidine-Containing Leads

When a pyrrolidine- or piperidine-containing lead compound requires reduction in molecular weight or conformational flexibility without sacrificing key target interactions, 3-[(azetidin-1-yl)methyl]-5-bromoaniline provides a 14–28 Da MW reduction and higher ring strain (26.3 vs. 6.5 kcal/mol) that restricts conformational sampling [1]. The constrained geometry of the azetidine ring can enhance binding selectivity when the target binding site favors a specific amine orientation. This scaffold replacement strategy should be evaluated when crystallographic or modeling data suggest a sterically confined amine binding pocket.

Regioisomerically Defined SAR Studies Around Bromine Position

For structure-activity relationship (SAR) studies systematically probing the effect of bromine substitution position on biological activity, 3-[(azetidin-1-yl)methyl]-5-bromoaniline (5-bromo, 1,3,5-pattern) must be procured alongside the 4-bromo regioisomer (CAS 1871015-55-2) as a distinct chemical entity [1]. The 0.1–0.2 LogP difference and altered Hammett electronic environment between the two regioisomers can produce measurable shifts in target potency (ΔpIC50 > 0.3), membrane permeability, and metabolic stability. Procurement specifications must explicitly cite CAS 1862450-90-5 to avoid regioisomeric mis-shipment.

Quote Request

Request a Quote for 3-[(Azetidin-1-yl)methyl]-5-bromoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.